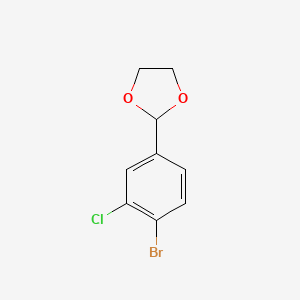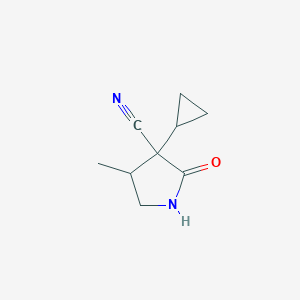
3-Ethyl-3,7-octanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3,7-octanediol (3-EOD) is an important organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is a branched-chain diol, with an eight-carbon backbone, and two hydroxyl groups attached. 3-EOD is used in various synthetic and biological processes, and has been the subject of much research in recent years.
Aplicaciones Científicas De Investigación
3-Ethyl-3,7-octanediol has a variety of scientific applications, including the synthesis of other organic compounds, the production of polymers, and the study of enzyme-catalyzed reactions. It is also used in the manufacture of pharmaceuticals, cosmetics, and food additives. In addition, 3-Ethyl-3,7-octanediol has been used as a model compound for studying the structure and properties of proteins, and for understanding the mechanisms of drug-receptor interactions.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3,7-octanediol is not fully understood, but it is believed to involve the formation of hydrogen bonds between the hydroxyl groups and other molecules. It is also thought to interact with proteins and other molecules through the formation of van der Waals forces.
Biochemical and Physiological Effects
3-Ethyl-3,7-octanediol has been studied for its potential biological effects. Studies have shown that it can act as an antioxidant and can reduce inflammation in cells. It has also been shown to have anti-cancer properties, and to reduce the growth of tumors in animal models. In addition, 3-Ethyl-3,7-octanediol has been found to have anti-diabetic effects, and to increase insulin sensitivity in cells.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 3-Ethyl-3,7-octanediol in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. It is also relatively inexpensive, and can be used in a wide variety of experiments. However, there are some limitations to using 3-Ethyl-3,7-octanediol, including the fact that it is not soluble in water, and that it can be prone to oxidation.
Direcciones Futuras
The potential future directions for 3-Ethyl-3,7-octanediol are numerous. One potential direction is the development of new methods for synthesizing 3-Ethyl-3,7-octanediol. Another potential direction is the development of new applications for 3-Ethyl-3,7-octanediol, such as its use in drug delivery systems or as a potential therapeutic agent. Additionally, further research into the biochemical and physiological effects of 3-Ethyl-3,7-octanediol may lead to new insights into its potential therapeutic uses. Finally, further research into the mechanism of action of 3-Ethyl-3,7-octanediol may lead to new insights into the structure and function of proteins and other molecules.
Métodos De Síntesis
3-Ethyl-3,7-octanediol is most commonly synthesized through a process known as catalytic hydrogenation. This involves the use of a catalyst, such as palladium or nickel, to reduce the double bond between the two hydroxyl groups. The reaction is typically carried out in the presence of a solvent, such as methanol, and at a temperature of around 150-200°C. Other methods of synthesis have been developed, including the use of enzymes, but these are not as widely used.
Propiedades
IUPAC Name |
6-ethyloctane-2,6-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-4-10(12,5-2)8-6-7-9(3)11/h9,11-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKXJPRVDOAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCCC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3,7-octanediol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














